molecular formula C7H13NO3 B12410007 trans-n-Methyl-4-methoxyproline

trans-n-Methyl-4-methoxyproline

Cat. No.: B12410007
M. Wt: 159.18 g/mol
InChI Key: LCRFCICIBIZKQT-RITPCOANSA-N
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Description

The Significance of Proline and its Derivatives in Organic Chemistry and Biochemistry

Proline, a unique proteinogenic amino acid, holds a special position in the realms of organic chemistry and biochemistry due to its distinctive cyclic structure. wikipedia.org Unlike other amino acids, its side chain loops back to form a pyrrolidine (B122466) ring with the backbone amino group, creating a secondary amine. wikipedia.org This rigid conformational structure significantly influences protein architecture by inducing turns and kinks in polypeptide chains, a critical feature in protein folding and stability. wikipedia.org Proline is a fundamental component of collagen, the most abundant protein in animals, where it, along with its hydroxylated derivative hydroxyproline (B1673980), is crucial for maintaining the structural integrity of connective tissues. creative-peptides.com

The significance of proline extends beyond its natural role in proteins. Proline and its derivatives have emerged as powerful tools in synthetic organic chemistry, particularly as organocatalysts in asymmetric reactions. organic-chemistry.org This application, which has garnered significant attention, allows for the stereoselective synthesis of chiral molecules, a vital process in drug discovery and development. The unique conformational constraints of the proline ring are exploited in these catalytic systems to control the stereochemical outcome of reactions. organic-chemistry.org Researchers have developed a wide array of substituted proline derivatives to broaden the scope and efficiency of these reactions, leading to the synthesis of novel bioactive compounds, ligands, and advanced materials. organic-chemistry.org These non-natural derivatives find applications in pharmaceuticals, materials science, and biotechnology, underscoring the versatility and enduring importance of the proline scaffold in modern chemical research.

Historical Context of trans-N-Methyl-4-methoxyproline Discovery and Initial Characterization

This compound was first identified as a natural product isolated from the plant species Petiveria alliacea L., a perennial shrub belonging to the Phytolaccaceae family. medchemexpress.comnih.govmedchemexpress.comlabclinics.com This plant, commonly known as guinea hen weed or anamu, is native to the Amazon rainforest and other tropical areas of the Americas and the Caribbean. nih.govcabidigitallibrary.org It has a long history of use in traditional medicine for a wide range of ailments. cabidigitallibrary.orgopensciencepublications.com

The initial isolation and characterization of this compound from the stems of Petiveria alliacea were reported in a 1990 study published in Phytochemistry. nih.govnih.gov In this study, de Sousa and colleagues also identified dibenzyl trisulphide as another constituent of the plant. nih.gov The identification of this compound added to the growing list of chemically diverse and biologically active compounds found in P. alliacea, which include sulfur-containing compounds, flavonoids, triterpenes, and steroids. opensciencepublications.comnmppdb.com.ng The presence of this substituted proline derivative highlighted the plant's complex phytochemical profile.

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be quite limited, with most of the available information pointing back to its initial discovery from Petiveria alliacea. While its existence as a natural product is established, there is a significant gap in the scientific literature regarding its specific biological activities and potential applications.

Much of the research on Petiveria alliacea focuses on the plant's crude extracts or other more abundant and extensively studied compounds like dibenzyl trisulphide. opensciencepublications.comresearchgate.net These studies have explored a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. opensciencepublications.comnmppdb.com.ng However, the specific contribution of this compound to these observed activities has not been elucidated.

A related compound, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), isolated from Sideroxylon obtusifolium, has been investigated for its neuroprotective and anticonvulsant properties. bjournal.orgnih.govnih.gov Studies have shown that NMP can protect astrocytes from injury and reduce oxidative stress. bjournal.orgnih.govnih.gov Given the structural similarity, it is plausible that this compound could possess similar or other interesting biological activities. However, dedicated studies to investigate the pharmacological profile of this compound are currently lacking.

Therefore, a significant research gap exists in understanding the synthesis, biological function, and potential therapeutic applications of this compound. Future research should focus on the targeted synthesis of this compound to enable comprehensive biological screening. Investigating its effects on various cell lines and in animal models could uncover novel pharmacological properties, potentially in areas like neuroprotection or as an organocatalyst, similar to other proline derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

LCRFCICIBIZKQT-RITPCOANSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)OC

Canonical SMILES

CN1CC(CC1C(=O)O)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of trans-n-Methyl-4-methoxyproline, providing insights into its connectivity, stereochemistry, and conformational dynamics. nih.govresearchgate.netchemicalbook.comdextrauk.com

The ¹H and ¹³C NMR spectra of proline derivatives are characteristically complex due to the conformational flexibility of the pyrrolidine (B122466) ring and the potential for cis-trans isomerization around the tertiary amide bond. For this compound, the methoxy (B1213986) group at the C4 position and the N-methyl group introduce additional spectral features and conformational influences.

O-methylation of the hydroxyl group in 4-hydroxyproline (B1632879) to form (2S,4S)-4-methoxyproline (mop) has been shown to eliminate a transannular hydrogen bond that is present in the parent molecule. nih.gov This results in a more prototypical Cγ-endo ring pucker. nih.gov The ¹H and ¹³C chemical shifts are sensitive to the puckering of the five-membered ring (Cγ-endo vs. Cγ-exo) and the cis/trans conformation of the N-acyl group.

While specific spectral data for this compound is not widely published in readily accessible databases, analysis of related compounds such as trans-4-hydroxy-L-proline and its N-Boc protected methyl ester provides a basis for expected chemical shifts. bmrb.ioresearchgate.netchemicalbook.com For instance, in trans-4-hydroxy-L-proline, the proton at C4 (H4) typically appears around 4.3 ppm, and the C4 carbon resonates at approximately 72 ppm. bmrb.io The N-methylation would introduce a signal in the ¹H NMR spectrum around 2.5-3.0 ppm and a corresponding signal in the ¹³C NMR spectrum. The methoxy group would add a sharp singlet in the ¹H spectrum around 3.3-3.5 ppm and a signal around 55-60 ppm in the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
~3.5-4.0 ~60
~2.0-2.4 ~38
~4.0-4.2 ~78
~3.0-3.5 ~53
N-CH₃ ~2.5-3.0 ~40
O-CH₃ ~3.3-3.5 ~58
C=O - ~175

Note: These are estimated values based on related proline derivatives and are subject to variation based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of 2D NMR experiments is essential. creative-biostructure.comslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between Hα and the two Hβ protons, between the Hβ protons and Hγ, and between Hγ and the two Hδ protons, thus confirming the spin system of the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. researchgate.net This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net Key HMBC correlations would include those from the N-methyl protons to Cα and Cδ, and from the methoxy protons to Cγ, confirming the placement of these functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and preferred conformation. researchgate.net For this compound, a key NOE would be expected between the N-methyl group and the Hα proton in the trans amide conformation. The presence or absence of NOEs between protons on the pyrrolidine ring can help to define its pucker.

Proline derivatives are known to undergo slow conformational exchange on the NMR timescale, primarily due to the cis-trans isomerization of the amide bond and ring puckering. chemicalbook.comdextrauk.comnih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide quantitative information about the energy barriers and populations of the different conformers.

The presence of both cis and trans conformers can lead to the observation of two distinct sets of signals in the NMR spectra at low temperatures. As the temperature is increased, these signals may broaden and eventually coalesce as the rate of interconversion increases. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the isomerization process. The relative integrals of the two sets of signals at low temperature provide the equilibrium constant and the free energy difference (ΔG°) between the conformers. Studies on related methylproline derivatives have shown that the energy barriers for cis-trans isomerization are on the order of several kcal/mol. nih.gov

X-ray Crystallography of this compound and its Key Derivatives for Solid-State Conformational Analysisdextrauk.comresearchgate.net

These studies reveal that the pyrrolidine ring typically adopts an envelope or twisted conformation. In the crystal structure of 4-Hydroxy-N-methylproline, the carboxyl and hydroxyl groups are in a trans relationship. researchgate.net The packing of the molecules in the crystal lattice is often dominated by hydrogen bonding interactions involving the carboxyl group and any hydroxyl groups present. For this compound, the absence of a hydroxyl group for hydrogen bonding would likely lead to different packing arrangements compared to its hydroxylated analog. nih.gov

Table 2: Representative Crystallographic Data for a Related Proline Derivative (4-Hydroxy-N-methylproline)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 8.45
c (Å) 13.56
Ring Pucker Cγ-exo envelope

Data from the analysis of 4-Hydroxy-N-methylproline. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination and Solution Conformation

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules and for studying their conformational preferences in solution. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule.

The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. For this compound, the primary chromophore is the carboxylic acid group. The n → π* electronic transition of the carboxyl group, typically occurring around 210-220 nm, is particularly sensitive to the conformation of the pyrrolidine ring and the absolute configuration at the stereocenters.

By comparing the experimental ECD spectrum with theoretical spectra calculated for different possible stereoisomers and conformers using computational methods such as time-dependent density functional theory (TD-DFT), it is possible to assign the absolute configuration and to gain information about the predominant conformation in solution. Studies on related proline derivatives have demonstrated the utility of ECD in correlating the sign of the Cotton effect with the ring pucker and the cis-trans nature of the amide bond. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
(2S,4S)-4-methoxyproline
trans-4-hydroxy-L-proline
N-Boc-trans-4-hydroxy-L-proline methyl ester
trans-3-Hydroxy-N-methyl-L-proline Hydrochloride

Synthetic Methodologies and Stereocontrol

Enantioselective and Diastereoselective Synthesis of the trans-N-Methyl-4-methoxyproline Scaffold

The controlled synthesis of the specific stereoisomer, this compound, requires precise control over the formation of chiral centers in the pyrrolidine (B122466) ring. This is achieved through various enantioselective and diastereoselective strategies.

Convergent and Linear Synthetic Strategies

The construction of complex molecules like this compound can be approached through either linear or convergent synthesis. chemistnotes.comfiveable.me

The choice between a linear and convergent approach depends on the specific reaction efficiencies and the complexity of the target molecule. fiveable.me For industrial-scale synthesis, convergent strategies are often preferred due to their higher efficiency and yield. chemistnotes.com

Stereochemical Control Elements in the Pyrrolidine Ring Formation

Achieving the desired trans stereochemistry between the N-methyl and 4-methoxy groups is a critical aspect of the synthesis. The stereochemistry of the pyrrolidine ring is influenced by several factors:

Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts envelope or twist conformations. beilstein-journals.org The substituents on the ring influence its pucker, which in turn affects the relative orientation of the substituents. The Cγ-exo pucker is often favored in trans-substituted prolines. mdpi.com

Stereoelectronic Effects: The presence of electronegative atoms like oxygen in the 4-methoxy group can lead to stereoelectronic effects, such as the gauche effect, which can influence the conformational preference of the ring and its substituents. nih.gov

Directed Reactions: Stereoselective reactions can be employed to control the formation of the chiral centers. For instance, directed hydrogenations or nucleophilic additions, where an existing chiral center directs the approach of a reagent, are powerful tools for establishing the desired stereochemistry. nih.gov Catalytic asymmetric methods, including those using proline-based organocatalysts, can also be used to set the stereochemistry during ring formation. nptel.ac.in

Regioselective Functionalization at the 4-Position

The introduction of the methoxy (B1213986) group specifically at the 4-position of the proline ring requires regioselective functionalization. A common starting material for the synthesis of 4-substituted prolines is 4-hydroxyproline (B1632879), which is readily available and provides a handle for introducing various functionalities at the C4 position. mdpi.com

The synthesis of this compound would likely start from a protected form of trans-4-hydroxy-L-proline. The hydroxyl group can then be methylated. A common method for such a transformation is the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide.

Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, it can be further modified or derivatized for various applications, such as incorporation into peptides or for structure-activity relationship studies.

Synthesis of N-Protected and Esterified Analogues

For applications in peptide synthesis, the nitrogen and carboxylic acid functionalities of this compound need to be appropriately protected. nih.gov

Esterification: The carboxylic acid is often converted to an ester, such as a methyl or ethyl ester, to prevent its participation in unwanted side reactions during coupling steps. sigmaaldrich.comgoogle.com

The synthesis of these protected analogues typically involves standard protection and esterification procedures. For instance, N-Boc protection can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, and esterification can be carried out using the corresponding alcohol under acidic conditions or with a coupling agent like DCC (dicyclohexylcarbodiimide). nih.govgoogle.com

Derivative Protecting Group (N-terminus) Ester Group (C-terminus) Typical Reagents for Synthesis
N-Boc-trans-n-Methyl-4-methoxyprolineBoc-Di-tert-butyl dicarbonate ((Boc)₂O)
This compound methyl ester-MethylMethanol, Acid catalyst or DCC
N-Fmoc-trans-n-Methyl-4-methoxyprolineFmoc-Fmoc-Cl or Fmoc-OSu
N-Boc-trans-n-Methyl-4-methoxyproline methyl esterBocMethyl(Boc)₂O, followed by Methanol/DCC

Introduction of Orthogonal Protecting Groups for Selective Functionalization

In more complex synthetic schemes, particularly when incorporating the proline analogue into a larger molecule with multiple functional groups, the use of orthogonal protecting groups is crucial. nih.govsigmaaldrich.com Orthogonal protecting groups are groups that can be removed under distinct conditions without affecting each other. iris-biotech.debiosynth.com

For example, if one wanted to selectively modify another part of a peptide containing this compound, one could use an Fmoc group on the N-terminus of the proline analogue (removable with base), a tert-butyl ester for the C-terminus (removable with strong acid), and other protecting groups on the side chains of other amino acids that are stable to both base and strong acid but can be removed under different conditions (e.g., a benzyl (B1604629) group removable by hydrogenolysis). iris-biotech.debiosynth.com This strategy allows for the selective deprotection and functionalization of specific sites within a complex molecule.

Modular Approaches to Complex Proline-Containing Structures

Modular or "building block" strategies are instrumental in the synthesis of complex molecules containing modified proline residues. These approaches rely on the initial synthesis of a functionalized proline derivative, which is then incorporated into a larger molecular scaffold. This methodology offers significant flexibility, allowing for the systematic variation of substituents on the proline ring to fine-tune the properties of the final compound. mdpi.comresearchgate.net

A common starting point for many proline-based modular syntheses is (2S,4R)-4-hydroxyproline, a commercially available and relatively inexpensive chiral building block. ethz.ch The hydroxyl group at the C-4 position serves as a versatile handle for a wide range of chemical transformations, including stereospecific substitutions and inversions. nih.gov This allows for the introduction of various functionalities at this position, creating a diverse library of proline analogs.

For instance, a "proline editing" approach can be employed where a hydroxyproline (B1673980) residue is incorporated into a peptide sequence via standard solid-phase peptide synthesis. nih.gov The hydroxyl group, after appropriate protection and subsequent deprotection, can then be selectively modified on the solid support. This in-situ functionalization strategy streamlines the synthesis of peptides containing diverse 4-substituted proline residues without the need for lengthy solution-phase synthesis of each individual amino acid building block. nih.gov This modularity is key to efficiently creating complex proline-containing structures for various research applications. mdpi.comresearchgate.net

Key Transformations and Reaction Mechanisms Applied to its Synthesis

The synthesis of this compound from a readily available precursor like hydroxyproline necessitates a series of key chemical transformations. These reactions are chosen for their reliability, stereochemical control, and applicability to the specific functional groups present in the proline scaffold.

Mitsunobu Reaction for Stereochemical Inversion at C-4

The Mitsunobu reaction is a powerful and widely used method in organic synthesis for the stereochemical inversion of a secondary alcohol. wikipedia.orgorganic-chemistry.org This reaction is particularly crucial in the synthesis of proline derivatives where the stereochemistry at the C-4 position dictates the final conformation and biological activity of the molecule. Starting from the naturally occurring (2S,4R)-4-hydroxyproline, a Mitsunobu reaction is essential to invert the stereocenter at C-4 to the (2S,4S) configuration, which is a necessary step towards the trans configuration of the final product relative to the carboxyl group at C-2.

The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism proceeds through several key steps:

Betaine (B1666868) Formation: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. wikipedia.org

Proton Transfer: The acidic nucleophile (e.g., a carboxylic acid like 4-nitrobenzoic acid) protonates the betaine. wikipedia.org

Oxyphosphonium Ion Formation: The alcohol (the hydroxyproline derivative) attacks the activated phosphine, leading to the formation of an oxyphosphonium ion, which is an excellent leaving group.

Sₙ2 Attack: The conjugate base of the acidic nucleophile then displaces the oxyphosphonium group via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the carbon atom. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 4-substituted prolines, (2S,4R)-hydroxyproline is often first protected at the nitrogen (e.g., as a Boc or Fmoc derivative) and the carboxylic acid (e.g., as a methyl ester). rsc.org This protected hydroxyproline is then subjected to Mitsunobu conditions. A common strategy involves using 4-nitrobenzoic acid as the nucleophile. rsc.orgacs.org The resulting 4-nitrobenzoate (B1230335) ester has the inverted (4S) stereochemistry. Subsequent hydrolysis of the ester reveals the (2S,4S)-4-hydroxyproline derivative, which can then be used in further transformations. acs.org

Table 1: Key Reagents in the Mitsunobu Reaction
ReagentFunction
Secondary Alcohol (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester)Substrate with the stereocenter to be inverted.
Triphenylphosphine (PPh₃)Activates the alcohol, converting the hydroxyl into a good leaving group.
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)Oxidant that facilitates the formation of the phosphonium (B103445) intermediate.
Acidic Nucleophile (e.g., 4-Nitrobenzoic Acid)Displaces the activated hydroxyl group in an Sₙ2 fashion.

O-Methylation Reaction Mechanisms (e.g., using MeI/Ag₂O)

Once the desired stereochemistry at C-4 is established, the hydroxyl group can be converted to a methoxy group through an O-methylation reaction. A classic and effective method for this transformation, especially for sensitive substrates, is the use of methyl iodide (MeI) in the presence of silver(I) oxide (Ag₂O). researchgate.net This method is often referred to as Purdie methylation and is particularly useful in carbohydrate and nucleoside chemistry, but its principles are applicable here. nih.gov

The reaction is believed to proceed through a mechanism that involves the silver oxide acting as a mild base and a halide scavenger. The mechanism can be described as follows:

Adsorption and Activation: The alcohol (the 4-hydroxyproline derivative) adsorbs onto the surface of the solid silver oxide. The Ag₂O activates the hydroxyl group, increasing its nucleophilicity.

Nucleophilic Attack: The activated alcohol oxygen attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction.

Product Formation and Halide Scavenging: The methoxy ether is formed, and the iodide byproduct is scavenged by the silver ions to form silver iodide (AgI), which is insoluble and precipitates out of the reaction mixture. The formation of AgI drives the reaction to completion.

This method is advantageous because it proceeds under relatively neutral and mild conditions, avoiding the strong bases (like sodium hydride) that could cause side reactions such as elimination or epimerization at adjacent stereocenters. researchgate.net The heterogeneous nature of the reaction, with the solid Ag₂O, often leads to clean conversions with simple workup procedures. nih.gov

Table 2: Components of the MeI/Ag₂O Methylation System
ComponentRole in the Reaction
4-Hydroxyproline DerivativeThe substrate containing the hydroxyl group to be methylated.
Methyl Iodide (MeI)The source of the methyl group (electrophile).
Silver(I) Oxide (Ag₂O)A mild base and halide scavenger that promotes the reaction. researchgate.net
Solvent (e.g., DMF)Provides the medium for the reaction to occur.

N-Alkylation and N-Methylation Strategies and Their Mechanistic Details

The final step in the synthesis of this compound is the introduction of the methyl group onto the proline nitrogen atom. N-alkylation of secondary amines like proline can be achieved through various methods.

One common strategy is reductive amination . This involves reacting the proline derivative (in this case, 4-methoxyproline) with an aldehyde (formaldehyde for methylation) to form an intermediate iminium ion. This iminium ion is then reduced in situ to the tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and effective choice for this transformation, as it is less basic and more selective than reagents like sodium cyanoborohydride. researchgate.net

Another widely used method is direct N-alkylation with an alkyl halide, such as methyl iodide. The proline nitrogen acts as a nucleophile and attacks the methyl iodide in an Sₙ2 reaction. This reaction is typically carried out in the presence of a mild base (like K₂CO₃ or a hindered amine base) to neutralize the hydroiodic acid (HI) that is formed as a byproduct. Care must be taken to avoid over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt, although this is less of a concern with the sterically hindered proline ring.

A more modern and sustainable approach involves the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.gov In this process, a catalyst (often based on iridium or ruthenium) temporarily removes hydrogen from an alcohol (e.g., methanol) to generate an aldehyde in situ. The proline derivative condenses with this aldehyde to form an iminium ion, which is then immediately reduced by the catalyst using the "borrowed" hydrogen. This method is highly atom-economical as the only byproduct is water. nih.gov

Chemoenzymatic and Biocatalytic Routes to Methoxyproline Derivatives

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally friendly alternatives to traditional chemical synthesis. nih.gov These methods leverage the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes to perform specific transformations under mild conditions.

For the synthesis of methoxyproline derivatives, enzymes could be employed at various stages. For instance, lipases or proteases could be used for the selective protection or deprotection of the carboxyl and amino groups of the proline scaffold.

More advanced strategies could involve the use of engineered enzymes. For example, a specifically designed hydroxylase could potentially introduce a hydroxyl group at the C-4 position of proline with a desired stereochemistry, bypassing the need for resolution of racemic mixtures or starting from a pre-functionalized chiral precursor.

Furthermore, O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of a substrate. libretexts.org A suitably engineered OMT could potentially be used for the direct and stereoselective methylation of a 4-hydroxyproline derivative.

Conformational Analysis and Stereoelectronic Effects

Influence of the trans-4-Methoxy Substituent on Ring Pucker and Pseudorotation Pathway

The introduction of a substituent at the 4-position of the pyrrolidine (B122466) ring significantly influences its preferred pucker. An electronegative substituent in the trans position, such as the methoxy (B1213986) group in trans-n-Methyl-4-methoxyproline, generally favors the Cγ-exo pucker. researchgate.net This preference is attributed to stereoelectronic effects, where the molecule seeks to orient the electronegative substituent to optimize orbital overlap and minimize unfavorable electrostatic interactions. In the case of trans-4-substituted prolines, the Cγ-exo pucker places the substituent in a pseudo-equatorial position, which is sterically favorable. nih.gov This strong preference for a single pucker conformation restricts the pseudorotation pathway of the ring, effectively locking it into a specific geometry.

Stereoelectronic Effects on Peptide Bond Conformation Adjacent to this compound Residues

A crucial stereoelectronic interaction in this context is the n→π* interaction. This involves the donation of electron density from a lone pair (n) of an oxygen atom into an antibonding π* orbital of a nearby carbonyl group. raineslab.com The strength of this interaction is highly dependent on the distance and alignment of the interacting orbitals. raineslab.com The Cγ-exo pucker, favored by the trans-4-methoxy substituent, can create a geometry that is conducive to a stabilizing n→π* interaction between the carbonyl group preceding the proline residue and the proline's own carbonyl group. nih.gov This interaction preferentially stabilizes the trans conformation of the peptide bond. raineslab.com The N-methylation in this compound introduces further steric and electronic effects that can modulate the trans:cis ratio.

Computational Chemistry Investigations of Conformational Landscapes and Energetics

Computational methods are invaluable for elucidating the complex conformational behavior of modified proline residues.

Density Functional Theory (DFT) Studies on Conformational Stability

DFT calculations are a powerful tool for determining the relative energies of different conformers. nih.govresearchgate.net For proline derivatives, DFT studies can accurately predict the most stable ring pucker and the energetic penalty for adopting less favorable conformations. nih.gov For instance, in a related compound, (2S,4S)-4-methoxyproline, DFT calculations revealed that the Cγ-endo pucker is favored. nih.gov Such studies can quantify the influence of the trans-4-methoxy group and N-methylation on the conformational stability of the pyrrolidine ring and the adjacent peptide bond.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule. By simulating the atomic motions over time, MD can explore the different accessible conformations and the transitions between them. frontiersin.org For proline-containing peptides, MD simulations can be used to study the interconversion between Cγ-endo and Cγ-exo puckers and the isomerization of the peptide bond. sci-hub.ru These simulations can reveal the flexibility of the pyrrolidine ring and how it is influenced by its environment and the presence of substituents. The high flexibility of the pyrrolidine ring and its tendency for rapid endo-exo conversion has been confirmed by NMR studies and MD simulations. researchgate.net

Quantitative Structure-Property Relationships for Conformational Bias

Interactive Data Table: Conformational Preferences of Proline Derivatives

CompoundDominant PuckerKey Influencing Factor
ProlineCγ-exo / Cγ-endo (context-dependent)Intrinsic ring strain
trans-4-HydroxyprolineCγ-exoGauche effect of hydroxyl group
cis-4-HydroxyprolineCγ-endoGauche effect of hydroxyl group
trans-4-FluoroprolineCγ-exoHigh electronegativity of fluorine
trans-4-MethoxyprolineCγ-exoStereoelectronic effects of methoxy group

Applications in Asymmetric Organic Synthesis and Catalysis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The inherent chirality of trans-n-Methyl-4-methoxyproline makes it an excellent starting material for the synthesis of enantiomerically pure complex organic molecules. Its well-defined stereochemistry can be transferred through a series of reactions to create new stereocenters with a high degree of predictability.

Enantioselective Construction of Chirality Centers

The synthesis of complex molecules often requires the precise installation of multiple chiral centers. The pyrrolidine (B122466) scaffold of this compound provides a rigid framework that can direct the approach of reagents, leading to the formation of one enantiomer over the other. For instance, the functional groups on the proline ring can be chemically modified to participate in stereoselective bond-forming reactions. This approach is particularly valuable in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers are often responsible for the desired biological activity.

Strategies for Diastereoselective Control in Multi-step Syntheses

In syntheses involving the creation of multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). The stereochemistry of this compound can influence the formation of subsequent stereocenters in a molecule. nih.govresearchgate.net Synthetic chemists can employ various strategies, such as substrate-controlled or reagent-controlled methods, where the existing chirality of the proline derivative directs the stereochemical outcome of subsequent reactions. This has been demonstrated in the stereoselective synthesis of various proline analogues and other complex heterocyclic systems. nih.govresearchgate.net For example, the synthesis of all four diastereoisomers of 4-methylproline has been achieved with good stereoselectivity, highlighting the ability to control diastereomeric outcomes. nih.govresearchgate.net

Utilization as a Chiral Ligand or Organocatalyst in Asymmetric Transformations

Beyond its role as a chiral building block, this compound and its derivatives have been successfully employed as chiral ligands in metal-catalyzed reactions and as organocatalysts in their own right. The nitrogen and oxygen atoms within the molecule can coordinate to metal centers, creating a chiral environment that influences the stereochemical course of the reaction.

Proline-Catalyzed Reactions (e.g., Aldol (B89426), Mannich, Michael Additions) with Methoxyproline Scaffolds

Proline and its derivatives are renowned for their ability to catalyze a range of important carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions. mdpi.commdpi.comlibretexts.orgwikipedia.orgorganic-chemistry.orgniscpr.res.inillinois.edunih.govarkat-usa.orgyoutube.com These reactions typically proceed through an enamine-based mechanism, where the proline catalyst activates a carbonyl compound. libretexts.orgwikipedia.org The stereochemistry of the proline scaffold, including modifications like the methoxy (B1213986) group in this compound, plays a critical role in determining the enantioselectivity of the product. nih.gov The methoxy group can exert steric and electronic effects that influence the geometry of the transition state, thereby enhancing the stereochemical control of the reaction. While proline itself can be an effective catalyst, derivatives with modified scaffolds are often developed to improve solubility, catalyst loading, and stereoselectivity. mdpi.comorganic-chemistry.org

Table 1: Examples of Proline-Catalyzed Asymmetric Reactions

Reaction TypeReactantsCatalystKey Features
Aldol AdditionAcetone and 4-nitrobenzaldehydeL-prolinePioneering intermolecular reaction with good yield and enantioselectivity. illinois.edu
Mannich ReactionAldehydes, ketones, and aminesProline derivativesCan produce β-amino aldehydes with high enantioselectivity. nih.gov
Michael AdditionKetones and nitroolefinsL-prolineYields γ-nitro ketones, though enantioselectivity can be variable. niscpr.res.in

Development of Bifunctional Catalysts Incorporating the Methoxyproline Moiety

The development of bifunctional catalysts, which possess both an acidic and a basic site, is a significant area of research in organocatalysis. chemicalbook.com The proline scaffold is inherently bifunctional, with its secondary amine acting as a base and its carboxylic acid acting as an acid. chemicalbook.com By incorporating the this compound moiety into more complex catalyst structures, it is possible to fine-tune the catalyst's activity and selectivity. The methoxy group can participate in hydrogen bonding or other non-covalent interactions, helping to organize the transition state assembly and enhance stereocontrol. These bifunctional catalysts have shown promise in a variety of asymmetric transformations.

Applications as Chiral Auxiliaries in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The rigid, chiral structure of this compound makes it an effective chiral auxiliary. By attaching it to a prochiral molecule, the proline derivative can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This strategy has been used to achieve high levels of diastereoselectivity in reactions such as alkylations and cycloadditions. The development of methods for the diastereoselective synthesis of 4-methylproline derivatives showcases the utility of such approaches. researchgate.net

The field of organocatalysis heavily relies on the structural features of the catalyst to control the stereochemical outcome of a reaction. For proline-based catalysts, modifications at the N-terminal and the 4-position of the pyrrolidine ring are common strategies to fine-tune their catalytic activity and selectivity. The introduction of an N-methyl group generally enhances the solubility of the catalyst in organic solvents and can influence the steric environment of the catalytic site. Similarly, the substituent at the 4-position plays a crucial role in establishing the transition state geometry, thereby dictating the stereoselectivity of the reaction.

While there is a wealth of information on proline-catalyzed reactions proceeding through enamine and iminium ion intermediates, the specific influence of a 4-methoxy group in conjunction with an N-methyl substituent has not been documented in available research. Mechanistic studies typically involve detailed kinetic analysis, isotopic labeling experiments, and computational modeling to elucidate the role of the catalyst in the catalytic cycle. Such specific data for this compound is not present in the surveyed literature.

In the broader context of proline catalysis, researchers have explored a variety of derivatives to optimize reaction outcomes. For instance, a study on (4R)-4-(beta-Naphthalenyl)methoxy-(S)-proline demonstrated its efficacy in catalyzing asymmetric aldol reactions, achieving good yields and enantiomeric excesses up to 89.8%. nih.gov This highlights the potential of 4-methoxyproline derivatives in asymmetric synthesis. However, the absence of an N-methyl group and the presence of a bulky naphthalenylmethoxy group in this catalyst distinguish it significantly from the subject of this article.

Furthermore, investigations into other proline derivatives, such as those used in asymmetric Mannich reactions, have shown that the nature of the substituents on the proline ring is critical for achieving high diastereo- and enantioselectivities. acs.orgnih.govnih.gov These studies underscore the principle that even subtle changes to the catalyst's structure can have a profound impact on its performance.

Without specific research findings on this compound, any discussion on its impact on enantioselectivity, diastereoselectivity, or its role in catalytic cycles would be purely speculative and would not meet the standards of a scientifically accurate article.

Biochemical and Biological Relevance Excluding Clinical and Safety Data

Biosynthetic Pathways and Natural Occurrence

trans-n-Methyl-4-methoxyproline is primarily recognized as a synthetic derivative of proline. However, some commercial suppliers classify it as a natural product that can be isolated from the stems of the plant Petiveria alliacea. medchemexpress.comlabclinics.commedchemexpress.com This dual identity underscores its relevance in both natural product chemistry and synthetic applications for biochemical studies. In the context of biosynthesis, the focus is often on related, more common, naturally occurring hydroxyprolines. For instance, trans-4-hydroxy-L-proline (T4Hyp) is a major component of collagen and is produced in microorganisms through the metabolic engineering of hosts like Escherichia coli and Corynebacterium glutamicum. nih.gov These engineered pathways typically involve the introduction of a proline hydroxylase to convert proline into T4Hyp. nih.gov While a direct biosynthetic pathway for the N-methylated and O-methylated derivative is not detailed, the synthesis of its parent compounds provides a basis for understanding how such modified amino acids can be generated.

Incorporation into Peptides and Peptidomimetics for Structural Biology Investigations

The true utility of this compound and its analogs is realized when they are incorporated into peptide chains. Their rigid structure and specific chemical features allow for precise manipulation and investigation of peptide conformations.

Influence on Peptide Secondary Structure and Conformational Stability (e.g., Collagen Triple Helix)

The stability of the collagen triple helix is highly dependent on the conformation of its constituent proline and hydroxyproline (B1673980) residues. The pyrrolidine (B122466) ring of proline can adopt two main puckers, Cγ-exo and Cγ-endo. nih.gov The Cγ-exo pucker is critical for pre-organizing the peptide backbone into the conformation required for a stable triple helix when the residue is in the Yaa position of the repeating Gly-Xaa-Yaa sequence. nih.govscispace.com

The substitution at the C4 position of the proline ring plays a crucial role in dictating this pucker through stereoelectronic effects. nih.gov For example, the O-methylation of (2S,4R)-4-hydroxyproline (Hyp) to form (2S,4R)-4-methoxyproline in the Yaa position stabilizes the collagen triple helix more than Hyp itself. nih.gov This enhanced stability is attributed to the methoxy (B1213986) group's ability to enforce the Cγ-exo ring pucker. nih.gov Similarly, studies on the diastereomer (2S,4S)-4-hydroxyproline (hyp) show that its O-methylation to form (2S,4S)-4-methoxyproline (mop) results in a prototypical Cγ-endo pucker and endows the collagen triple helix with significantly more conformational stability than hyp residues when placed in the Xaa position. nih.gov This highlights that the methoxy group, by removing confounding hydrogen bond effects and relying on stereoelectronics, provides a clearer picture of the conformational requirements for helix stability. nih.gov

Table 1: Influence of 4-Substituted Prolines on Collagen Triple Helix Stability

Proline DerivativePosition in (Xaa-Yaa-Gly)nPrimary Effect on Ring PuckerImpact on Triple Helix StabilityReference
(2S,4R)-4-Hydroxyproline (Hyp)YaaCγ-exoIncreases stability nih.govscispace.com
(2S,4R)-4-MethoxyprolineYaaCγ-exoIncreases stability (more than Hyp) nih.gov
(2S,4S)-4-Hydroxyproline (hyp)XaaCγ-endo (distorted by H-bond)Destabilizes nih.gov
(2S,4S)-4-Methoxyproline (mop)XaaCγ-endoIncreases stability (more than hyp) nih.gov

Use as Conformationally Constrained Amino Acid Analogues in Peptide Design

The rigid pyrrolidine ring of proline and its derivatives makes them ideal as conformationally constrained amino acid analogs in peptide design. researchgate.net By locking a portion of the peptide backbone, these residues reduce the conformational flexibility of the entire molecule, which can be advantageous for stabilizing specific secondary structures or for designing peptides that fit into a particular binding pocket. The N-methylation of the proline nitrogen further constrains the peptide backbone by restricting the ω (omega) dihedral angle. The peptide bond preceding a standard proline residue can exist in both cis and trans conformations, but N-methylation often biases this equilibrium. This dual constraint—ring pucker and N-methylation—makes this compound a powerful tool for creating peptides with highly predictable three-dimensional shapes. nih.gov

Role as a Structural Probe for Protein-Ligand Interactions in Model Systems

Modified amino acids like this compound can serve as valuable structural probes to investigate protein-ligand interactions. While direct studies using this specific compound are not widely documented, the principle is well-established with similar analogs. By incorporating a modified proline into a peptide ligand, researchers can assess how changes in conformation, stereochemistry, or electronic properties affect binding affinity and specificity. For example, the introduction of fluorinated prolines has been used to probe the importance of pyrrolidine ring pucker and electronic effects in protein-ligand recognition without the complications of hydrogen bonding. nih.gov The methoxy group in this compound serves a similar purpose, allowing for the isolation of stereoelectronic and steric effects on molecular interactions.

Computational Studies of Biomolecular Interactions and Conformational Dynamics

Computational methods provide a window into the molecular-level effects of incorporating modified amino acids into peptides.

Molecular Docking and Dynamics Simulations with Biological Macromolecules (without implications for specific therapeutic use)

Compound Index

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted prolines, including trans-n-Methyl-4-methoxyproline, is an area with significant room for improvement. Current methods can be lengthy and may not be optimal in terms of yield and environmental impact. Future research is expected to concentrate on developing more efficient and sustainable synthetic strategies.

A key focus will be on catalytic asymmetric synthesis to establish the desired stereochemistry more directly, reducing the number of steps and improving atom economy. acs.org Innovative approaches like "proline editing," which involves the stereospecific modification of readily available hydroxyproline (B1673980) within a peptide sequence, showcase the potential for creating a diverse range of 4-substituted prolines. acs.orgumn.edu Furthermore, biocatalysis , using enzymes like proline hydroxylases, presents a green alternative for achieving high selectivity. thieme-connect.com

The principles of green chemistry are increasingly guiding synthetic design, promoting the use of renewable resources, less hazardous solvents, and waste minimization. The adoption of flow chemistry is another promising avenue, offering superior control over reaction conditions, which can lead to better yields and enhanced safety profiles compared to traditional batch processing. organic-chemistry.org

FeatureCurrent Synthetic MethodsPotential Future Directions
Stereochemical Control Often relies on chiral pool starting materials or resolutionCatalytic asymmetric synthesis, biocatalysis
Efficiency Multi-step sequences with moderate overall yieldsHigher-yielding, convergent synthetic designs, proline editing
Sustainability May involve stoichiometric use of hazardous reagents and organic solventsGreen chemistry principles, use of renewable feedstocks, less toxic solvents
Technology Predominantly batch processingApplication of flow chemistry for improved control and scalability

Exploration of this compound in Material Science and Supramolecular Chemistry

The unique structural and electronic characteristics of this compound make it a compelling candidate for the creation of advanced materials and supramolecular structures. nih.gov The rigid pyrrolidine (B122466) ring acts as a reliable scaffold, while the methoxy (B1213986) and N-methyl groups can engage in various non-covalent interactions that dictate molecular assembly. nih.govnih.gov

In material science , incorporating this proline derivative into polymers or peptides could lead to materials with customized properties. Its chirality, for instance, could be harnessed to develop materials for enantioselective separations. The introduction of substituted prolines is an emerging strategy to enhance protein stability and function. nih.gov

Within supramolecular chemistry , the molecule is considered a "tecton," or a building block for supramolecular assemblies. nih.gov The conformational constraints imposed by the proline ring are valuable for designing specific secondary structures, like turns and helices, in peptides. mdpi.com The study of how different substitutions on the proline ring influence these structures is an active area of research, with applications in creating novel molecular architectures. nih.govnih.gov

Integration into Hybrid Catalytic Systems

The field of catalysis is increasingly focused on creating sophisticated systems that merge different catalytic modes. This compound is well-suited for use in such hybrid catalytic systems , which can combine the strengths of organocatalysis, metal catalysis, and biocatalysis.

This proline derivative can serve as a chiral ligand for metal catalysts, where its nitrogen and oxygen atoms coordinate with a metal center to create an asymmetric environment for chemical reactions. organic-chemistry.org This can lead to high levels of stereocontrol. Furthermore, it can be integrated into multifunctional catalysts that house more than one catalytic site within a single molecule, enabling streamlined, sequential reactions. organic-chemistry.org The development of proline derivatives as improved organocatalysts has been shown to yield superior results in asymmetric reactions compared to proline itself. organic-chemistry.org

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation and Prediction

A thorough understanding of the structural dynamics and reactivity of this compound is essential for its targeted application. Advanced spectroscopic and computational methods are critical for gaining these insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy , including multidimensional techniques, is a powerful tool for determining the molecule's conformation and its interactions. acs.orgnih.gov Other specialized techniques can provide further details on its chiroptical properties. The use of substituted prolines with specific functionalities can also serve as spectroscopic probes within larger molecules. nih.gov

Computational chemistry , especially density functional theory (DFT) and molecular dynamics (MD) simulations, plays a vital role in predicting the behavior of proline derivatives. nih.govoarjst.com These methods can elucidate reaction mechanisms, predict conformational preferences, and calculate spectroscopic properties, offering a molecular-level understanding that complements experimental data. nih.govoarjst.com The synergy between advanced computational and spectroscopic methods will be crucial in unlocking the full potential of this compound.

Q & A

Q. How to contextualize the biological significance of trans-N-Methyl-4-methoxyproline in broader pharmacological research?

  • Methodological Answer : Frame findings within existing literature on proline derivatives (e.g., role in collagen synthesis inhibition or peptide stability). Use systematic reviews to highlight gaps, such as lack of in vivo toxicity data, and propose targeted studies (e.g., murine models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.